Enantiomer-Dependent Inhibitory Potency: (S)-12-HHDYA vs. (R)-12-HHDYA on Purified CYP4A4
The (S)-enantiomer of 12-hydroxy-16-heptadecynoic acid exhibits approximately 2-fold higher inhibitory potency against purified CYP4A4 compared to the (R)-enantiomer, as measured by both KI (inhibition constant) and t1/2 (half-life of inactivation) [1]. This stereochemical dependence is a critical selection criterion for experimental design, as use of racemic material or the incorrect enantiomer introduces uncontrolled variability in inhibition kinetics.
| Evidence Dimension | Inactivation kinetics (KI and t1/2) |
|---|---|
| Target Compound Data | KI = 1.8 µM; t1/2 = 0.7 min |
| Comparator Or Baseline | (R)-12-hydroxy-16-heptadecynoic acid: KI = 3.6 µM; t1/2 = 0.8 min |
| Quantified Difference | 2.0-fold lower KI; 1.14-fold shorter t1/2 |
| Conditions | Purified cytochrome P450 4A4 from lungs of pregnant rabbits; prostaglandin E1 ω-hydroxylation assay |
Why This Matters
Procurement of the stereochemically defined (S)-enantiomer (CAS 148019-74-3) is essential for achieving the reported 1.8 µM KI value; racemic or unspecified stereochemistry material will yield reduced and variable inhibitory activity.
- [1] Burger A, Clark JE, Nishimoto M, Muerhoff AS, Masters BS, Ortiz de Montellano PR. Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. J Med Chem. 1993;36(10):1418-1424. View Source
